molecular formula C25H20FNO3S B2647086 Ethyl 4-(4-fluorophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate CAS No. 307343-63-1

Ethyl 4-(4-fluorophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate

Cat. No.: B2647086
CAS No.: 307343-63-1
M. Wt: 433.5
InChI Key: AARFRCDKHZTGBW-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-fluorophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 4-fluorophenyl group: This step might involve a substitution reaction using a fluorinated aromatic compound.

    Attachment of the naphthalen-1-yl group: This could be done through an acylation reaction.

    Esterification: The final step would involve the esterification of the carboxyl group with ethanol.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the naphthalen-1-yl group.

    Reduction: Reduction reactions could target the carbonyl group in the ester or amide functionalities.

    Substitution: The aromatic rings (fluorophenyl and naphthalen-1-yl) may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) could be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-fluorophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate
  • Ethyl 4-(4-bromophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate
  • Ethyl 4-(4-methylphenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate

Uniqueness

The presence of the 4-fluorophenyl group in Ethyl 4-(4-fluorophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its analogs with different substituents.

Biological Activity

Ethyl 4-(4-fluorophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The process may include the formation of the thiophene ring and subsequent functionalization to introduce the ethyl ester and fluorophenyl groups. Detailed synthetic pathways can be found in literature focusing on related thiophene derivatives .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives. In vitro evaluations have shown that compounds bearing similar structures exhibit significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives can range from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
Ethyl Derivative A0.220.50Bactericidal
Ethyl Derivative B0.250.55Bactericidal

Cytotoxicity and Hemolytic Activity

The cytotoxicity of ethyl derivatives has been assessed through hemolytic assays, revealing low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting a favorable safety profile for potential therapeutic applications . Additionally, these compounds demonstrated noncytotoxicity with IC50 values exceeding 60 μM, indicating they do not adversely affect normal cells at therapeutic concentrations.

The mechanism underlying the biological activity of these compounds often involves inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). IC50 values for these activities have been reported between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR inhibition, suggesting a dual-target approach that could enhance their therapeutic efficacy .

Case Studies

A notable case study involved the evaluation of a series of thiophene-containing compounds in combination with established antibiotics like Ciprofloxacin and Ketoconazole. These combinations exhibited synergistic effects, lowering the MIC values of the antibiotics and enhancing their efficacy against resistant strains .

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-[(2-naphthalen-1-ylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO3S/c1-2-30-25(29)23-21(17-10-12-19(26)13-11-17)15-31-24(23)27-22(28)14-18-8-5-7-16-6-3-4-9-20(16)18/h3-13,15H,2,14H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARFRCDKHZTGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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